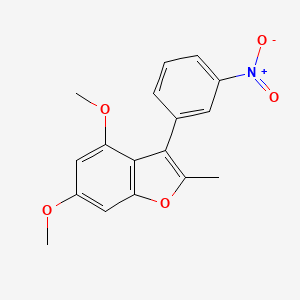
4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran is a complex organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of methoxy groups at positions 4 and 6, a methyl group at position 2, and a nitrophenyl group at position 3 on the benzofuran ring. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzofuran under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4,6-Dimethoxy-2-methyl-3-(3-aminophenyl)benzofuran.
Substitution: Formation of halogenated derivatives of the benzofuran ring.
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethoxy-2-methylbenzofuran: Lacks the nitrophenyl group, resulting in different biological activities.
4,6-Dimethoxy-3-(3-nitrophenyl)benzofuran: Similar structure but different substitution pattern, leading to variations in reactivity and biological properties.
2-Methyl-3-(3-nitrophenyl)benzofuran: Lacks the methoxy groups, affecting its chemical reactivity and biological activity.
Uniqueness
4,6-Dimethoxy-2-methyl-3-(3-nitrophenyl)benzofuran is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitrophenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
Propiedades
Número CAS |
922140-88-3 |
|---|---|
Fórmula molecular |
C17H15NO5 |
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
4,6-dimethoxy-2-methyl-3-(3-nitrophenyl)-1-benzofuran |
InChI |
InChI=1S/C17H15NO5/c1-10-16(11-5-4-6-12(7-11)18(19)20)17-14(22-3)8-13(21-2)9-15(17)23-10/h4-9H,1-3H3 |
Clave InChI |
SLROBDSXXFCUTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


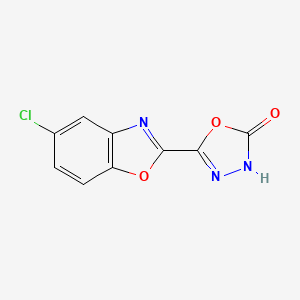

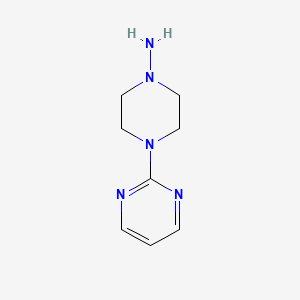
![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
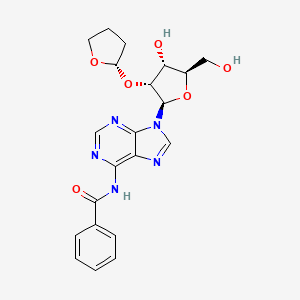
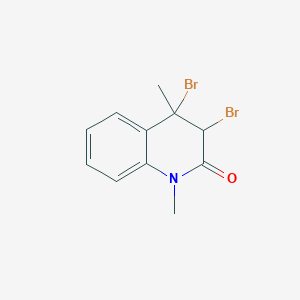
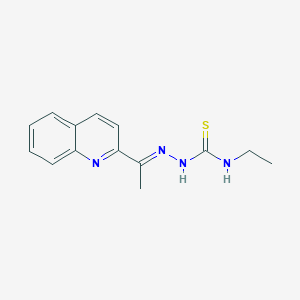
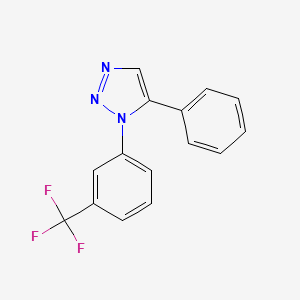
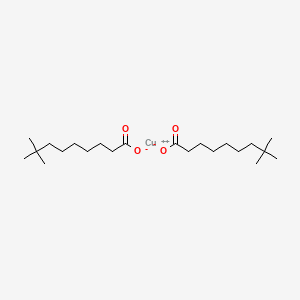
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
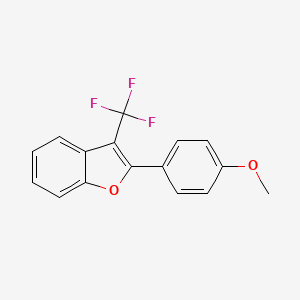

![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)
